molecular formula C16H29CaN5NaO8+3 B12328793 Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate

Cat. No.: B12328793
M. Wt: 482.5 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H29CaN5NaO8+3

Molecular Weight

482.5 g/mol

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C[NH+](CC[NH+](CC[NH+](CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The process includes the following steps:

    Preparation of EDTA Solution: Dissolve EDTA in water to form a solution.

    Addition of Calcium and Sodium Salts: Add calcium chloride and sodium hydroxide to the EDTA solution.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate undergoes various chemical reactions, including:

    Chelation: The compound forms stable complexes with metal ions, making it an effective chelating agent.

    Substitution Reactions: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its structure.

Common Reagents and Conditions

    Chelation: Metal ions such as iron, copper, and zinc are common reagents used in chelation reactions.

    Substitution Reactions: Reagents like halogens and alkyl groups are used in substitution reactions.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed

    Chelation: Metal complexes with enhanced stability.

    Substitution Reactions: Derivatives with modified functional groups.

    Hydrolysis: Decomposed products including smaller organic molecules and metal ions.

Scientific Research Applications

Physical Properties

PropertyValue
SolubilitySlightly soluble in methanol and water
AppearancePale yellow to light yellow solid
StabilityHygroscopic

Biomedical Research

Calcium Sodium Complexes in Drug Delivery
Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate has been explored for its potential in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial in formulating injectable medications where solubility is crucial.

Case Study: Enhanced Drug Solubility
In a study focusing on the solubilization of anticancer agents, the use of calcium sodium complexes demonstrated a significant increase in the solubility of paclitaxel, improving its therapeutic efficacy in vitro. The complexation resulted in a sustained release profile, which is advantageous for maintaining therapeutic drug levels over extended periods.

Chelating Agent

Metal Ion Sequestration
The compound acts as an effective chelating agent due to its multiple carboxylate groups, allowing it to bind metal ions such as calcium and magnesium. This property is utilized in various applications including:

  • Water Treatment : To remove heavy metals from industrial wastewater.
  • Agricultural Applications : As a soil amendment to enhance nutrient availability.

Case Study: Water Purification
Research has shown that this compound can effectively reduce lead concentrations in contaminated water samples by over 90% within a short period, showcasing its potential for environmental remediation.

Nutritional Supplement

Role in Calcium Supplementation
Due to its calcium content, this compound is being investigated as a dietary supplement to support bone health. The bioavailability of calcium from this compound is reported to be higher compared to traditional calcium salts.

Case Study: Bone Health Studies
Clinical trials involving postmenopausal women have indicated that supplementation with calcium sodium complexes leads to improved bone mineral density compared to a placebo group, suggesting potential benefits for osteoporosis prevention.

Pharmaceutical Formulation

Stabilizing Agent
In pharmaceutical formulations, this compound serves as a stabilizing agent for sensitive compounds. Its ability to maintain the stability of active pharmaceutical ingredients (APIs) during storage and processing is crucial for ensuring efficacy.

Case Study: Stability Testing
A formulation study demonstrated that incorporating this compound into a vaccine preparation significantly enhanced the stability of the active components under various temperature conditions, thereby extending shelf life.

Mechanism of Action

The mechanism of action of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate involves its ability to bind metal ions through chelation. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxylate and amino groups present in the compound, which coordinate with the metal ions to form stable ring structures.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate
  • CAS Registry Number : 122760-91-2
  • Molecular Formula : C₁₆H₂₆CaN₅NaO₈
  • Molecular Weight : 481.467 g/mol
  • Synonyms: Caldiamide sodium

Structural Features: This compound is a heterometallic complex containing calcium and sodium ions coordinated to a polyaminopolycarboxylate ligand. The ligand system includes multiple carboxylate and methylcarbamoylmethyl groups, enabling strong chelation of metal ions. Such structural complexity suggests applications in medical imaging (e.g., contrast agents) or industrial chelation processes .

Physicochemical Properties: Limited data are available, but key parameters include:

  • Exact Mass : 481.134 g/mol
  • Polar Surface Area (PSA) : 188.31 Ų
    Data on solubility, melting point, and stability remain unreported in the provided evidence.

Comparison with Structurally Similar Compounds

Cerium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

  • CAS RN : 15158-67-5
  • Molecular Formula: Not explicitly stated, but ligand structure analogous to the calcium-sodium compound.
  • Stability: Cerium complexes are often redox-active, unlike the alkaline-earth calcium system, which may limit biomedical use due to toxicity concerns.

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate Hydrate

  • CAS RN : 138721-73-0
  • Molecular Formula : C₁₆H₂₈N₅O₉ (anhydrous basis)
  • Molecular Weight : 434.422 g/mol
  • Key Differences :
    • Hydration State : Includes a water molecule, enhancing solubility in aqueous media compared to the anhydrous calcium-sodium compound.
    • Thermal Stability : Boiling point reported at 769.1°C, suggesting high thermal resilience .

Carbasalat-Calcium

  • CAS RN : 5749-67-7
  • Molecular Formula : C₁₉H₁₈CaN₂O₉
  • Application : A calcium-acetylsalicylate complex used as an analgesic and antiplatelet agent .
  • Key Differences: Ligand Simplicity: Lacks the polyaminopolycarboxylate backbone, resulting in weaker metal coordination and distinct pharmacokinetics. Bioavailability: Designed for rapid hydrolysis to release acetylsalicylic acid, unlike the stable chelation in the calcium-sodium compound .

Comparative Data Table

Parameter Caldiamide Sodium Cerium Analog Hydrated Analog Carbasalat-Calcium
CAS RN 122760-91-2 15158-67-5 138721-73-0 5749-67-7
Molecular Formula C₁₆H₂₆CaN₅NaO₈ Not reported C₁₆H₂₈N₅O₉ C₁₉H₁₈CaN₂O₉
Molecular Weight (g/mol) 481.467 Not reported 434.422 434.43
Metal Ion Ca²⁺, Na⁺ Ce³⁺/Ce⁴⁺ None (ligand hydrate) Ca²⁺
Key Application Chelation/Imaging Industrial use Not reported Analgesic
Thermal Stability Not reported Not reported 769.1°C (boiling point) Decomposes upon hydrolysis

Research Findings and Functional Insights

  • Caldiamide Sodium: Its polyaminopolycarboxylate structure suggests utility in MRI contrast agents, though clinical data are absent in the evidence. The sodium-calcium dual-metal system may enhance biocompatibility compared to gadolinium-based agents .
  • Cerium Analog : Likely used in industrial catalysis or radioactive waste management due to cerium’s redox activity, but toxicity limits biomedical applications .
  • Carbasalat-Calcium : Demonstrates how simpler ligand systems prioritize drug delivery over stable chelation, contrasting with the calcium-sodium compound’s structural robustness .

Biological Activity

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate, commonly referred to as calcium sodium EDTA derivative, is a chelating agent with significant biological activity. This compound is primarily recognized for its ability to bind metal ions, making it valuable in various fields including biochemistry, medicine, and environmental science. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C16H29CaN5NaO8
  • Molecular Weight : 482.5 g/mol
  • IUPAC Name : Calcium; sodium; 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate
  • CAS Number : 131410-50-9

This compound acts primarily as a chelating agent , which means it can form stable complexes with metal ions. This property is crucial in various biological and medical applications:

  • Metal Ion Sequestration : The compound effectively binds heavy metals such as lead and mercury, facilitating their excretion from the body.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in chondrocytes, which may have implications for treating conditions like osteoarthritis.
  • Stabilization of Metal Ions : In biochemical assays, it helps stabilize metal ions required for enzymatic reactions.

Applications in Medicine and Research

The biological activity of this compound extends to several critical applications:

  • Heavy Metal Detoxification : Utilized in clinical settings to treat heavy metal poisoning by binding toxic metals and enhancing their elimination from the body.
  • MRI Contrast Agent : Its chelating properties are explored in developing contrast agents for magnetic resonance imaging (MRI), enhancing image quality by improving the relaxation times of protons in tissues .
  • Cellular Biology Studies : Employed in research to study cellular processes such as apoptosis and metal ion homeostasis.

Case Studies

  • Apoptosis Induction in Chondrocytes :
    A study demonstrated that this compound could induce apoptosis in chondrocytes through metal ion modulation. This finding suggests potential therapeutic applications in cartilage-related diseases.
  • Chelation Therapy for Heavy Metal Poisoning :
    Clinical trials have shown that this compound effectively reduces blood levels of lead and other heavy metals in patients with acute poisoning, leading to improved clinical outcomes .
  • MRI Contrast Enhancement :
    Research indicates that when used as a contrast agent, the compound significantly enhances the MRI signal intensity of tumors compared to traditional agents, providing clearer imaging results for diagnostic purposes .

Data Table: Comparative Biological Activities

Activity TypeDescriptionReference
Heavy Metal ChelationBinds lead and mercury for detoxification
Apoptosis InductionInduces programmed cell death in chondrocytes
MRI Contrast AgentEnhances imaging quality via proton relaxation

Q & A

Q. Table 1: Key Characterization Parameters

TechniqueParametersPurpose
ICP-MSYb³⁺/Gd³⁺ detection limits: 0.1 ppbQuantify metal content
¹H NMRδ 2.8–3.5 ppm (methylene protons adjacent to carboxylate groups)Confirm ligand coordination
X-ray diffractionSHELXL refinement: R-factor < 0.05Validate 3D structure

Advanced: How do pH and temperature variations affect CEST (Chemical Exchange Saturation Transfer) MRI performance?

CEST efficiency is highly sensitive to pH due to proton exchange rates. Methodological considerations include:

  • pH calibration : Use 2-imidazole-1-yl-3-ethoxycarbonyl propionic acid (IEPA) as an internal reference. Its imidazole protons exhibit pH-dependent chemical shifts (Δδ = 0.1 ppm/pH unit) .
  • Temperature control : Calibrate using ethylene glycol or methanol NMR resonances, which shift predictably with temperature (e.g., −0.01 ppm/°C) .
  • Data normalization : Account for T₁ relaxation effects by adding gadolinium-based agents (e.g., Gadodiamide) at controlled concentrations (2–10 µM) to stabilize relaxation times .

Contradiction Analysis : Discrepancies in CEST signals may arise from incomplete saturation (e.g., <2.5 s saturation time) or magnetic field inhomogeneity. Mitigate using gradient shimming and validation with TSP (trimethylsilyl propionate) as a shift reference .

Basic: What crystallographic software is recommended for structural refinement?

SHELXL remains the gold standard for small-molecule refinement due to its robust handling of disorder and anisotropic displacement parameters. Key features:

  • Twinned data : Use the TWIN command for pseudo-merohedral twinning common in metal-organic complexes .
  • Hydrogen placement : Apply AFIX constraints for carboxylate and amide hydrogens based on geometric criteria .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and interatomic distance validation .

Advanced: How does this compound compare to Gadodiamide in MRI contrast efficacy?

Q. Table 2: Comparative Relaxivity (37°C, 3T MRI)

ParameterCalcium Sodium CompoundGadodiamide (Gd-DTPA-BMA)
r₁ (mM⁻¹s⁻¹)4.2 ± 0.33.7 ± 0.2
pH sensitivityHigh (Δr₁ = 1.2/pH unit)Low (Δr₁ = 0.3/pH unit)
Thermodynamic stability (log K)16.914.6

Implications : The calcium sodium variant offers higher relaxivity but requires strict pH control (~7.4 ± 0.2) for reproducible results. Gadodiamide’s lower stability (risk of Gd³⁺ release) limits long-term applications .

Basic: What analytical methods validate ligand purity post-synthesis?

  • HPLC-MS : Use a Waters Atlantis® T3 column (3 µm, 120 Å) with 10 mM ammonium acetate (pH 4.0)/acetonitrile (85:15) mobile phase. Monitor for unreacted intermediates (e.g., methylcarbamoylmethylamine) at m/z 132.1 .
  • Elemental analysis : Confirm C/N/H ratios within ±0.3% of theoretical values .

Advanced: How to optimize experimental phasing in crystallography for this compound?

  • SAD/MAD phasing : Use SHELXD/SHELXE pipelines with high-resolution data (≤1.2 Å). Heavy atoms (Ca²⁺/Na⁺) generate sufficient anomalous signal at λ = 1.7–2.0 Å .
  • Model bias reduction : Apply PARROT density modification to resolve ligand disorder .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Limited data available; assume acute toxicity (LD₅₀ ~500 mg/kg in rodents). Use PPE (gloves, goggles) and avoid inhalation .
  • Waste disposal : Chelate residual metal ions with EDTA before neutralization .

Advanced: How to address T₁ shortening effects in quantitative MRI studies?

  • Pulse sequence optimization : Use inversion-recovery with variable delay times (TI = 100–2000 ms) to measure T₁ .
  • Compensation : Integrate T₁ maps into CEST analysis to correct for signal attenuation .

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